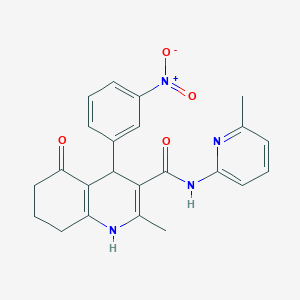
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MMNQ, has shown promise as a tool for investigating various biochemical and physiological processes in the laboratory. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its ability to interact with cellular components, such as proteins and nucleic acids. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to bind to DNA and RNA, which can affect gene expression and cellular function. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to interact with proteins involved in calcium signaling pathways, which can affect cellular signaling and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depend on the specific application and concentration used. In general, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce oxidative stress and affect cellular signaling pathways. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its ability to act as a fluorescent probe, which can allow for visualization of cellular structures and processes. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide also has a high affinity for DNA and RNA, which can make it a useful tool for studying gene expression and regulation. However, one limitation of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in more complex models of neurodegenerative disease. Additionally, the role of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in regulating cellular signaling pathways and gene expression could be further explored.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylpyridine-6-carboxylic acid with 3-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with ethyl cyanoacetate to produce the final product, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been used in a variety of scientific research applications, including studying the effects of oxidative stress on cellular processes, investigating the role of calcium signaling in cellular function, and exploring the mechanisms underlying neurodegenerative diseases. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been used as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions.
Propriétés
Nom du produit |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C23H22N4O4 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-13-6-3-11-19(24-13)26-23(29)20-14(2)25-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(12-15)27(30)31/h3-4,6-8,11-12,21,25H,5,9-10H2,1-2H3,(H,24,26,29) |
Clé InChI |
MQKWBCOKEWSBDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)







